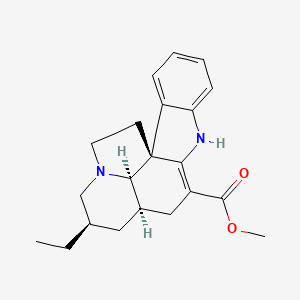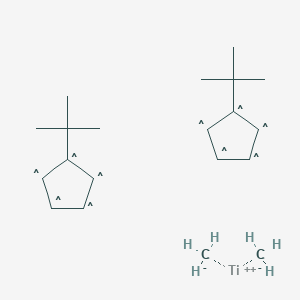
Dimethylbis(t-butylcyclopentadienyl)titanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula [(C₄H₉)C₅H₄]₂Ti(CH₃)₂. It is known for its unique structure, where titanium is coordinated with two t-butylcyclopentadienyl ligands and two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of t-butylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures. The compound is produced in high purity, often exceeding 98%, to ensure its effectiveness in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and other ligands can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted organometallic complexes, and reduced titanium species .
Applications De Recherche Scientifique
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which Dimethylbis(t-butylcyclopentadienyl)titanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with organic substrates and the activation of small molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylaminotitanium Trichloride
- Bis(cyclopentadienyl) Titanium Difluoride
- Methyltitanium Triisopropoxide
- Titanium(IV) Butoxide
Uniqueness
Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other titanium compounds. Its t-butylcyclopentadienyl ligands offer steric protection, enhancing its stability and making it suitable for various applications .
Propriétés
Formule moléculaire |
C20H32Ti |
|---|---|
Poids moléculaire |
320.3 g/mol |
InChI |
InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
Clé InChI |
AHKRHRZBKKHTFG-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


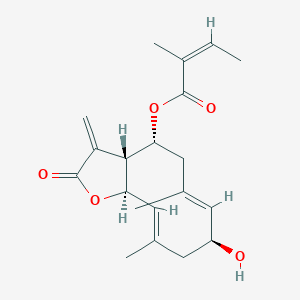
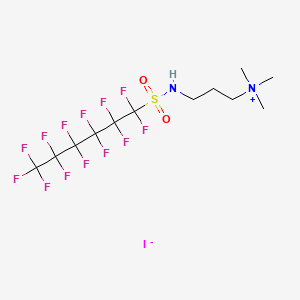
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

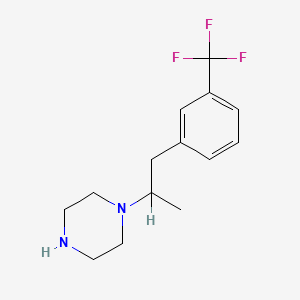
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
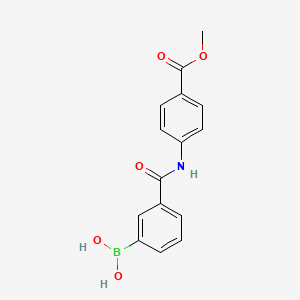
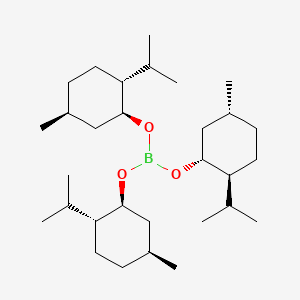
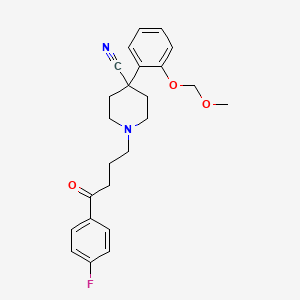
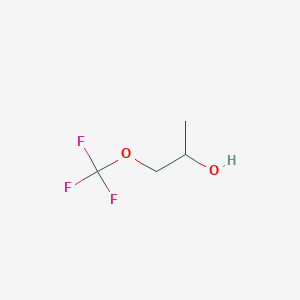
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

